2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with various substituents that contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents like ethanol or acetic acid, with catalysts such as p-toluenesulfonic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques like crystallization or chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A class of compounds with similar core structure but different substituents.
Triazole-Pyrimidine Hybrids: Compounds that combine triazole and pyrimidine moieties, showing similar biological activities.
Uniqueness
2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Biological Activity
2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 1204298-42-9) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H13N3O3, with a molecular weight of 269.26 g/mol. The compound features a unique pyrazolo-pyrimidine scaffold that contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with the pyrazolo[1,5-a]pyrimidine structure exhibit various biological activities:
- Anticancer Activity : Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the growth of various cancer cell lines. For instance, compounds in this class have shown effectiveness against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation .
- Enzymatic Inhibition : Many pyrazolo[1,5-a]pyrimidines act as selective inhibitors for various enzymes, including protein kinases and phosphodiesterases. This inhibition can lead to therapeutic effects in diseases like cancer and inflammation .
- Antiviral Properties : Some studies have indicated that these compounds can inhibit viral replication, making them potential candidates for antiviral drug development .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of several pyrazolo[1,5-a]pyrimidine derivatives. Among them, this compound was tested against a panel of human cancer cell lines. The results showed a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of apoptosis through caspase activation .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of this compound on phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. The compound exhibited a potent inhibitory effect on PDE4 with an IC50 value of 15 µM. This activity suggests potential applications in treating inflammatory diseases where PDE4 is implicated .
Data Table: Summary of Biological Activities
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Enzyme Interaction : It binds to active sites of enzymes like PDEs and kinases, altering their activity and affecting downstream signaling pathways.
- Viral Replication Suppression : The structural resemblance to nucleic acids may interfere with viral replication mechanisms.
Properties
Molecular Formula |
C15H13N3O3 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-methyl-3-(3-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C15H13N3O3/c1-8-4-3-5-10(6-8)12-9(2)17-18-13(12)16-7-11(14(18)19)15(20)21/h3-7,17H,1-2H3,(H,20,21) |
InChI Key |
LCUUGGTVUJUJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(NN3C2=NC=C(C3=O)C(=O)O)C |
Origin of Product |
United States |
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